4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the formamido and ethoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can yield various oxidized derivatives, while reduction of the formamido group produces the corresponding amine .
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzodioxin ring system can interact with various enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features.
6-Acetyl-1,4-benzodioxane: Another related compound with an acetyl group instead of the formamido group.
Uniqueness
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .
Properties
Molecular Formula |
C25H22N2O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C25H22N2O6/c1-2-30-22-14-17(8-10-21(22)33-25(29)18-6-4-3-5-7-18)16-26-27-24(28)19-9-11-20-23(15-19)32-13-12-31-20/h3-11,14-16H,2,12-13H2,1H3,(H,27,28)/b26-16+ |
InChI Key |
ZCWDSJYPJWJFEW-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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